(Z)-Ethyl 3-iodoacrylate
Overview
Description
(Z)-Ethyl 3-iodoacrylate is a chemical compound of interest due to its potential applications in the polymer industry and medicinal chemistry. Its synthesis and reactivity have been explored in various studies, highlighting its versatility and importance in organic synthesis.
Synthesis Analysis
The stereospecific synthesis of (Z)-ethyl 3-iodoacrylate has been achieved through a base-mediated process. A study demonstrated the use of DABCO (1,4-diazabicyclo[2.2.2]octane) to convert ethyl (E)- and (Z)-3-iodoacrylates into aryloxy and amino substituted ethyl acrylates in a stereospecific manner . Another approach for the preparation of (Z)-ethyl 3-iodoacrylate derivatives involved a regio- and stereo-specific method starting from ethyl 4,4,4-trifluoro-2-butynote, followed by a palladium-catalyzed reaction with terminal alkynes .
Molecular Structure Analysis
The molecular structure of (Z)-ethyl 3-iodoacrylate derivatives has been elucidated using various analytical techniques. Single crystal X-ray diffraction has been employed to determine the structure of related compounds, revealing the presence of supramolecular networks and noncovalent interactions such as hydrogen bonds and π-π stacking interactions . These interactions play a crucial role in stabilizing the molecular conformation and the self-assembly process.
Chemical Reactions Analysis
(Z)-Ethyl 3-iodoacrylate participates in a variety of chemical reactions. For instance, it has been used in tandem transetherification–intramolecular hetero Diels–Alder reactions to produce functionalized trans-fused bicyclic nitronates as single stereoisomers . Additionally, it has been involved in the synthesis of complex molecules such as (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methyl-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-ethyl 3-iodoacrylate derivatives have been studied through various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis have been used to characterize these compounds . The crystal structures obtained from X-ray analysis have provided insights into the steric strain and the spatial arrangement of the molecules, which are important for understanding their reactivity and properties .
Scientific Research Applications
Applications in Stereospecific Synthesis
(Z)-Ethyl 3-iodoacrylate is noted for its role in the stereospecific synthesis of aryloxy and amino-substituted acrylates, which are valuable in the polymer industry and medicinal chemistry. A nonmetallic method involving DABCO (1,4-diazabicyclo[2.2.2]octane) is used for converting ethyl (E)- and (Z)-3-iodoacrylates into these substituted acrylates in a stereospecific manner. This process addresses a long-standing issue regarding the stereoselectivity of such substitutions (Kabir et al., 2012).
Role in Organic Synthesis
The compound serves as an intermediate in organic synthesis, facilitating the preparation of (Z)-β-iodoacrolein and (Z)- or (E)-γ-iodo allylic alcohols. Its conversion and the subsequent production of these compounds are part of intricate synthetic pathways that are crucial in the field of organic chemistry (Marek et al., 2003).
Photophysical and Anti-cancer Properties
Intriguingly, derivatives of (Z)-Ethyl 3-iodoacrylate, specifically those based on the ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate core, demonstrate configuration-controlled fluorescence characteristics and selective anti-cancer activity. The impact of the configuration on these properties has been a focal point of research, highlighting the compound's potential in medical and material sciences (Irfan et al., 2021).
Use in Palladium-Catalyzed Synthesis
The compound is also instrumental in palladium-catalyzed synthesis processes. Specifically, it's used in the synthesis of γ-ylidene butenolides, showcasing remarkable regio- and stereoselectivity. This synthesis underscores the compound's versatility and the precision achievable in chemical reactions (Rambabu et al., 2013).
Implications in Supramolecular Assembly
(Z)-Ethyl 3-iodoacrylate-related compounds are pivotal in supramolecular assembly, contributing to the formation of structures with a three-dimensional supramolecular network. These networks, characterized by noncovalent interactions, are crucial in stabilizing self-assembly processes and molecular conformation, providing insights into material science and engineering (Matos et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl (Z)-3-iodoprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 3-iodoacrylate | |
CAS RN |
31930-36-6 | |
Record name | Ethyl cis-3-Iodoacrylate (stabilized with Copper chip) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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